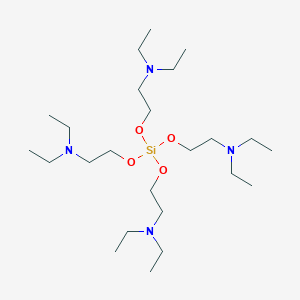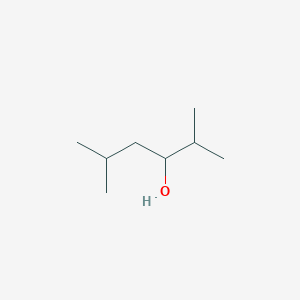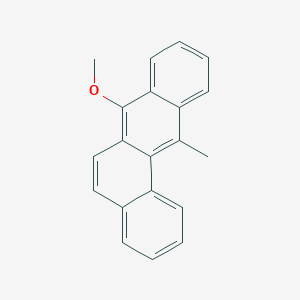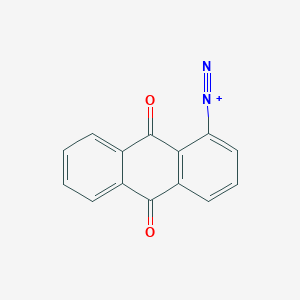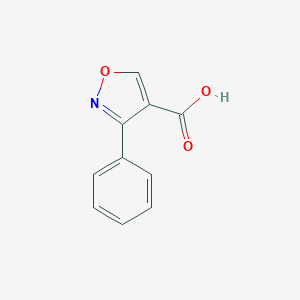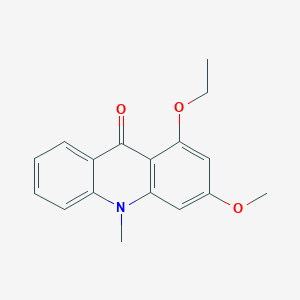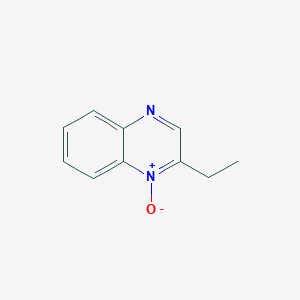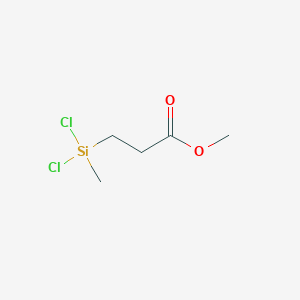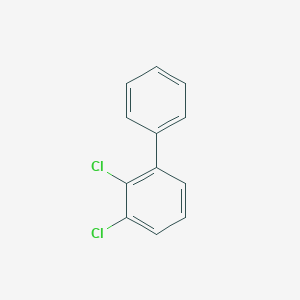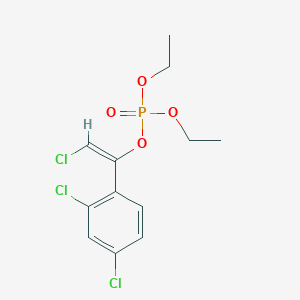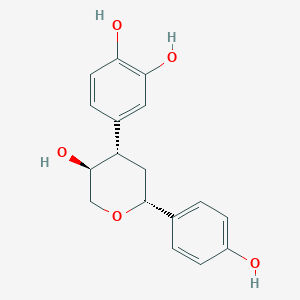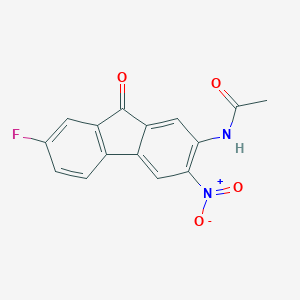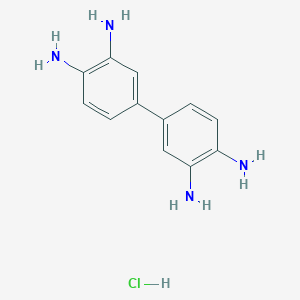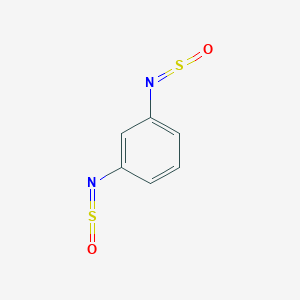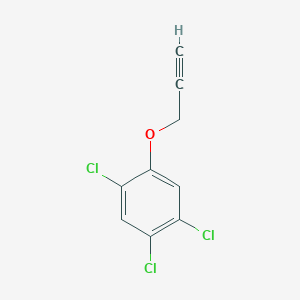
3-(2,4,5-Trichlorophenoxy)-1-propyne
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves reactions such as the Claisen-Schmidt condensation reaction , as well as the use of reagents like 3,3,3-trichloropropyl-1-triphenylphosphonium chloride, which can be prepared from 2-chloroethanol, triphenylphosphine, and trichloroacetic acid . These methods provide a pathway to create complex molecules with chlorinated aromatic systems and extended conjugation, which may be applicable to the synthesis of 3-(2,4,5-Trichlorophenoxy)-1-propyne.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(2,4,5-Trichlorophenoxy)-1-propyne has been elucidated using techniques such as single-crystal X-ray diffraction . These studies reveal the geometrical parameters, conformation, and crystal packing details, which are crucial for understanding the physical properties and reactivity of the molecules.
Chemical Reactions Analysis
The reactivity of chlorinated aromatic compounds often involves nucleophilic substitution reactions due to the electron-withdrawing nature of the chlorine atoms. The presence of a propyne group in 3-(2,4,5-Trichlorophenoxy)-1-propyne suggests potential for further functionalization through reactions such as Sonogashira coupling, which is commonly used to modify alkynes .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-(2,4,5-Trichlorophenoxy)-1-propyne can be inferred from their molecular structure. For instance, the presence of chlorinated phenyl rings often leads to increased molecular rigidity and potentially interesting electronic properties, such as high polarizability . The propyne group could contribute to the molecule's lipophilicity and reactivity. Additionally, the presence of intramolecular and intermolecular hydrogen bonding, as seen in some of the related compounds, can significantly influence the stability and solubility of the molecule .
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
3-(2,4,5-Trichlorophenoxy)-1-propyne is utilized in various synthesis processes. For instance, it is involved in the 1,3-dipolar cycloaddition reaction, which is a method used to synthesize new compounds. This reaction was applied to create 3-glycosyl-5-substituted-2-isoxazoles, showcasing its role in the synthesis of complex organic structures (Fascio & D'Accorso, 2001).
Adsorption Studies
This chemical compound has been studied for its adsorption behavior. Specifically, research on the adsorption of 2,4,5-Trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV) phosphate demonstrates its potential in environmental applications, such as removing contaminants from aqueous solutions (Khan & Akhtar, 2011).
Combustion and Environmental Impact
Research into the combustion of compounds containing the 2,4,5-trichlorophenoxy moiety, including 3-(2,4,5-Trichlorophenoxy)-1-propyne, has provided insights into the environmental impact of these chemicals. Studies have shown the formation of harmful byproducts like dioxins during combustion, which is crucial for understanding their environmental and health impacts (Stehl & Lamparski, 1977).
Chemical Reactivity and Catalysis
The compound is also investigated for its reactivity in various chemical reactions. For example, its involvement in reactions like bromoboration and cross-coupling processes, which are significant in the field of organic synthesis and catalysis (Wang, Tobrman, Xu, & Negishi, 2009).
Pesticide Sensitivity and Horticulture
In horticulture, derivatives of 3-(2,4,5-Trichlorophenoxy)-1-propyne have been used in studies to understand their effects on plants. For instance, an application of 2-(2,4,5-trichlorophenoxy)propionic acid, a related compound, to apple trees showed significant effects on fruit development and tree health (Simons, 1972).
Eigenschaften
IUPAC Name |
1,2,4-trichloro-5-prop-2-ynoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3O/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h1,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFYLFWLAILEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937777 | |
| Record name | 1,2,4-Trichloro-5-[(prop-2-yn-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4,5-Trichlorophenoxy)-1-propyne | |
CAS RN |
17051-03-5 | |
| Record name | 2-(2,4,5-Trichlorophenyl)propynyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017051035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Trichloro-5-[(prop-2-yn-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



